Cas no 35890-38-1 (D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)-)

D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)- structure
35890-38-1 structure
Product name:D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)-
CAS No:35890-38-1
MF:C23H39NO19
Molecular Weight:633.55106
MDL:MFCD00168068
CID:306811
PubChem ID:24891358

D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)- 化学的及び物理的性質

名前と識別子

    • 3'-Sialyllactose
    • D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2&reg
    • (2> 3')-a-Sialyllactose
    • 3&#39
    • 3'-(N-Acetyl-a-neuraminosyl)lactose
    • 3)-O-b-D-galactopyranosyl-(1&reg
    • 32-N-Acetyl-a-neuraminyllactose
    • 3'-a-Sialyllactose
    • 3'-Monosialyllactose
    • 3'-N-Acetylneuraminyl-D-lactose
    • 3'-Sialyl-D-lactose
    • 3'Sialyllactose
    • 3'SL
    • a2,3-Sialyllactose
    • DiLacNAc
    • GB4
    • GM3 Ganglioside sugar
    • N-acetylneuraminosyl-D-lactose
    • N-acetylneuraminoyllactose
    • SSEA-3B-BSA
    • α-NeuNAc-(2→3)-β-D-Gal-(1→4)-D-Glc
    • 3′-N-Acetylneuraminyl-D-lactose sodium salt
    • 3′-SL
    • 3′-Sialyl-D-lactose
    • NANA-Lactose
    • AS-82746
    • 3'-Sialyllactose Sodium Salt
    • 18409-13-7
    • NAN-LACTOSE
    • 3'-(N-ACETYL-.ALPHA.-NEURAMINOSYL)LACTOSE
    • (2>3')-a-Sialyllactose
    • (2>3')-alpha-Sialyllactose
    • 32-N-ACETYL-.ALPHA.-NEURAMINYLLACTOSE
    • 3-sialyllactose
    • D-glucose, O-5-(acetylamino)-3,5-dideoxy-D-glycero-a-D-galacto-2-nonulopyranonosyl-(2>3)-O-b-D-galactopyranosyl-(1>4)-
    • alpha-Neu5Ac-(2>3)-beta-delta-Gal-(1>4)-delta-Glc
    • A918544
    • D-Glucose, O-(N-acetyl-.alpha.-neuraminosyl)-(2.fwdarw.3)-O-.beta.-D-galactopyranosyl-(1.fwdarw.4)-
    • CS-0027263
    • (2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
    • N-ACETYL-.ALPHA.-NEURAMINYL-(2 TO 3')-LACTOSE
    • NEURAMIN LACTOSE
    • a-Neu5Ac-(2>3)-b-D-Gal-(1>4)-D-Glc
    • D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2>3)-O-b-D-galactopyranosyl-(1>4)- (9CI)
    • Q3482888
    • SIALYLLACTOSE [INCI]
    • W-202477
    • HY-108065
    • 3'-SL
    • .ALPHA.-2,3-SIALYLLACTOSE
    • SCHEMBL8673965
    • NS00124068
    • alpha-Neu5Ac-(2>3)-beta-D-Gal-(1>4)-D-Glc
    • D-Glucose, O-(N-acetyl-alpha-neuraminosyl)-(2->3)-O-beta-D-galactopyranosyl-(1->4)-
    • UNII-3J7TAL60G3
    • Sialyllactose
    • DTXSID30905216
    • 3'-N-Acetylneuraminyl-D-lactose sodium slt
    • 3J7TAL60G3
    • 3mu-N-Acetylneuraminyl-D-lactose sodium salt
    • (2S,4S,5R,6R)-5-acetamido-2-((2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-((2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yloxy)tetrahydro-2H-pyran-4-yloxy)-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid
    • CYLAC 23
    • AKOS015916417
    • 35890-38-1
    • D-GLUCOSE, O-(N-ACETYL-.ALPHA.-NEURAMINOSYL)-(2 TO 3)-O-.BETA.-D-GALACTOPYRANOSYL-(1 TO 4)-
    • OIZGSVFYNBZVIK-FHHHURIISA-N
    • 3a(2)-Sialyllactose
    • D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)-
    • MDL: MFCD00168068
    • インチ: InChI=1S/C23H39NO19/c1-7(29)24-13-8(30)2-23(22(38)39,42-19(13)15(35)10(32)4-26)43-20-16(36)12(6-28)40-21(17(20)37)41-18(11(33)5-27)14(34)9(31)3-25/h3,8-21,26-28,30-37H,2,4-6H2,1H3,(H,24,29)(H,38,39)/t8-,9-,10+,11+,12+,13+,14+,15+,16-,17+,18+,19+,20-,21-,23-/m0/s1CopyCopied
    • InChIKey: LTWFUJWFLMHANB-TZCPRLTCSA-M
    • SMILES: O=C([C@@]1(O[C@H]2[C@@H](O)[C@@H](CO)O[C@@H](O[C@@H]([C@H](O)[C@@H](O)C=O)[C@H](O)CO)[C@@H]2O)C[C@H](O)[C@@H](NC(C)=O)[C@H]([C@H](O)[C@H](O)CO)O1)O

計算された属性

  • 精确分子量: 633.212
  • 同位素质量: 633.212
  • 同位体原子数: 0
  • 水素結合ドナー数: 13
  • 氢键受体数量: 19
  • 重原子数量: 43
  • 回転可能化学結合数: 15
  • 複雑さ: 927
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 15
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 343A^2
  • XLogP3: -7.5

じっけんとくせい

  • Color/Form: NA
  • 密度みつど: 1.72 g/cm3
  • ゆうかいてん: N/A℃
  • Boiling Point: 1132.8ºC at 760 mmHg
  • フラッシュポイント: 638.9ºC
  • PSA: 342.92000
  • LogP: -7.98990

D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY286917-0.1g
3’-Sialyllactose
35890-38-1 ≥90%
0.1g
¥21380.00 2024-07-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S46450-1mg
(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
35890-38-1
1mg
¥2828.0 2021-09-07
eNovation Chemicals LLC
Y1290234-100mg
3'-SIALYLLACTOSE
35890-38-1 97%
100mg
$215 2023-05-17
Aaron
AR00C7M2-1g
3'-SIALYLLACTOSE
35890-38-1 97%
1g
$518.00 2023-12-14
Crysdot LLC
CD11136120-1g
3'-Sialyllactose
35890-38-1 97%
1g
$950 2024-07-19
Aaron
AR00C7M2-250mg
3'-SIALYLLACTOSE
35890-38-1 97%
250mg
$1097.00 2025-02-11
1PlusChem
1P00C7DQ-1g
3'-SIALYLLACTOSE
35890-38-1 97%
1g
$549.00 2023-12-17
eNovation Chemicals LLC
Y1188532-0.1g
3'-Sialyllactose
35890-38-1 90%
0.1g
$2475 2025-02-21
A2B Chem LLC
AF68638-5mg
3'-Sialyllactose
35890-38-1 ≥94%
5mg
$477.00 2024-04-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
X201553A-250mg
D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)-
35890-38-1 0.97
250mg
¥2392.2 2024-07-23

D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)- 関連文献

D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)-に関する追加情報

Introduction to D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4) and Its Significance in Modern Research

D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4), a complex glycoconjugate, has garnered significant attention in the field of biochemical research due to its unique structural and functional properties. This compound, identified by the CAS number 35890-38-1, represents a sophisticated carbohydrate derivative that plays a crucial role in various biological processes. The intricate glycosylation pattern of this molecule contributes to its multifaceted applications in pharmaceuticals, diagnostics, and biotechnology.

The structure of D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4) is characterized by a glucose core that is modified with N-acetylneuraminic acid (also known as sialic acid) at the 2® position and galactose at the 3® position. This configuration results in a highly polar and water-soluble molecule, which is essential for its biological activity. The presence of both sialic acid and galactose residues endows the compound with the ability to interact with a wide range of biological targets, making it a valuable tool in the study of glycosylation and its impact on cellular processes.

Recent advancements in glycomic research have highlighted the importance of D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4) in understanding the role of glycoproteins and glycolipids in health and disease. Glycosylation is a post-translational modification that significantly influences the structure and function of proteins and lipids. Aberrant glycosylation has been implicated in various pathological conditions, including cancer, inflammation, and infectious diseases. The study of complex glycoconjugates like this one provides insights into the mechanisms underlying these conditions and offers potential therapeutic targets.

In the realm of pharmaceutical development, D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4) has shown promise as an intermediate in the synthesis of novel drug candidates. Its unique structural features make it an excellent scaffold for designing molecules that can modulate specific biological pathways. For instance, researchers have explored its potential in developing vaccines and antiviral agents. The sialic acid moiety, in particular, is known for its role in viral infection and host immune responses. By targeting this region, scientists aim to develop strategies to inhibit viral replication and enhance vaccine efficacy.

The compound's ability to serve as a substrate for enzymes involved in glycosylation also makes it a valuable tool in biochemical studies. Enzymes such as glycosidases and glycosyltransferases play critical roles in modifying glycans and are often implicated in disease states. By studying D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4), researchers can gain a deeper understanding of these enzymatic processes and develop inhibitors or activators for therapeutic purposes.

Moreover, the structural complexity of this glycoconjugate presents challenges and opportunities for synthetic chemistry. The development of efficient synthetic routes to produce D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4) has been a focus of many research groups. Advances in carbohydrate chemistry have enabled the precise construction of glycosidic linkages, allowing for the creation of tailored derivatives with specific biological activities. These synthetic strategies not only contribute to the availability of this compound for research purposes but also pave the way for new drug development.

The role of D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4) in cellular signaling has also been an area of intense investigation. Glycans are involved in numerous signaling pathways that regulate cell growth, differentiation, and survival. The specific arrangement of sugars in this compound can influence its interactions with receptors and other molecules, thereby modulating these pathways. Understanding these interactions can lead to the identification of new therapeutic targets for diseases associated with dysregulated cellular signaling.

In conclusion, D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4), with its CAS number 35890-38-1, represents a fascinating example of how complex carbohydrate structures can influence biological processes. Its multifaceted applications in pharmaceuticals, diagnostics, and biotechnology underscore its importance as a research tool. As our understanding of glycosylation continues to evolve, compounds like this one will undoubtedly play a pivotal role in advancing our knowledge and developing new treatments for various diseases.

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